![molecular formula C6H13O8P B096805 1,5-Anhydroglucitol-6-phosphate CAS No. 17659-59-5](/img/structure/B96805.png)
1,5-Anhydroglucitol-6-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Anhydroglucitol-6-phosphate, commonly known as 1,5-AG6P, is a naturally occurring sugar molecule that has gained significant attention in the scientific community due to its potential application in various fields such as medicine, agriculture, and biotechnology.
Wirkmechanismus
The mechanism of action of 1,5-AG6P is not fully understood, but it is believed to involve its ability to regulate various metabolic pathways in the body. It has been shown to inhibit the activity of enzymes such as hexokinase and glucokinase, which are involved in glucose metabolism. It has also been shown to activate various signaling pathways, including the AMP-activated protein kinase pathway, which plays a crucial role in regulating energy metabolism.
Biochemical and Physiological Effects:
1,5-AG6P has been shown to have various biochemical and physiological effects in the body. It has been shown to regulate glucose metabolism, lipid metabolism, and energy metabolism. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential application in cancer treatment. In addition, it has been shown to regulate insulin secretion and sensitivity, which may contribute to its potential application in diabetes management.
Vorteile Und Einschränkungen Für Laborexperimente
1,5-AG6P has several advantages for lab experiments, including its stability, solubility, and availability. It can be easily synthesized using various methods and can be readily obtained from commercial sources. However, its potential toxicity and lack of specificity for certain enzymes and pathways may limit its application in certain experiments.
Zukünftige Richtungen
1,5-AG6P has several potential future directions for research. In medicine, it may be further studied for its potential application in cancer treatment and diabetes management. In agriculture, it may be further studied for its potential application in enhancing plant growth and stress tolerance. In biotechnology, it may be further studied for its potential application in the synthesis of various chemicals and materials. Further research is needed to fully understand the mechanism of action and potential applications of 1,5-AG6P.
Synthesemethoden
1,5-AG6P can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction between glucose-6-phosphate and hydroxylamine, while enzymatic synthesis involves the use of enzymes such as glucose-6-phosphate dehydrogenase and 1,5-anhydroglucitol dehydrogenase. Microbial synthesis, on the other hand, involves the use of microorganisms such as Escherichia coli and Bacillus subtilis.
Wissenschaftliche Forschungsanwendungen
1,5-AG6P has been extensively studied for its potential applications in various fields. In medicine, it has been shown to be a potential biomarker for diabetes, as its levels in blood have been found to be inversely correlated with blood glucose levels. It has also been studied for its potential application in cancer treatment, as it has been shown to inhibit the growth of cancer cells. In agriculture, it has been studied for its potential application in enhancing plant growth and stress tolerance. In biotechnology, it has been studied for its potential application in the synthesis of various chemicals and materials.
Eigenschaften
CAS-Nummer |
17659-59-5 |
---|---|
Produktname |
1,5-Anhydroglucitol-6-phosphate |
Molekularformel |
C6H13O8P |
Molekulargewicht |
244.14 g/mol |
IUPAC-Name |
[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13O8P/c7-3-1-13-4(6(9)5(3)8)2-14-15(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4+,5+,6+/m0/s1 |
InChI-Schlüssel |
KAJAXXUCVJFKFM-SLPGGIOYSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](O1)COP(=O)(O)O)O)O)O |
SMILES |
C1C(C(C(C(O1)COP(=O)(O)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)COP(=O)(O)O)O)O)O |
Andere CAS-Nummern |
17659-59-5 |
Synonyme |
1,5-anhydroglucitol-6-phosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.